molecular formula C25H22N2O4 B4033269 N-[(2-hydroxy-3-quinolinyl)methyl]-3-methoxy-N-(4-methoxyphenyl)benzamide

N-[(2-hydroxy-3-quinolinyl)methyl]-3-methoxy-N-(4-methoxyphenyl)benzamide

Cat. No.: B4033269
M. Wt: 414.5 g/mol
InChI Key: WFAKSCYQCXAPIN-UHFFFAOYSA-N
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Description

N-[(2-Hydroxy-3-quinolinyl)methyl]-3-methoxy-N-(4-methoxyphenyl)benzamide is a benzamide derivative featuring a quinoline-hydroxyl substituent and dual methoxyphenyl groups. Its structure combines a benzamide backbone with N-linked aromatic and heteroaromatic moieties, which may influence its physicochemical properties and biological activity. This compound’s unique substitution pattern distinguishes it from other benzamide-based analogs, making it a candidate for comparative analysis with structurally related molecules.

Properties

IUPAC Name

3-methoxy-N-(4-methoxyphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O4/c1-30-21-12-10-20(11-13-21)27(25(29)18-7-5-8-22(15-18)31-2)16-19-14-17-6-3-4-9-23(17)26-24(19)28/h3-15H,16H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFAKSCYQCXAPIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(2-hydroxy-3-quinolinyl)methyl]-3-methoxy-N-(4-methoxyphenyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline moiety, which is often associated with various biological activities. Its structure can be summarized as follows:

  • Quinoline Derivative : The presence of the quinoline ring is crucial for its biological activity.
  • Substituents : The methoxy groups on the benzamide enhance solubility and may influence the compound's interaction with biological targets.

Antiviral Activity

Recent studies have indicated that derivatives of benzamide, including compounds similar to this compound, exhibit antiviral properties. For instance, N-phenylbenzamide derivatives have shown effectiveness against several viruses, such as HIV and hepatitis B virus (HBV), by enhancing intracellular levels of APOBEC3G, an enzyme that inhibits viral replication .

Table 1: Antiviral Activity of Related Compounds

Compound NameVirus TargetedMechanism of Action
IMB-0523HBVIncreases A3G levels
IMB-26HIVEnhances A3G activity
IMB-35HCVBroad-spectrum antiviral

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies have shown that similar quinoline derivatives possess cytotoxic effects against various cancer cell lines. For example, compounds with structural similarities have demonstrated significant growth inhibition in colon carcinoma cells .

Table 2: Anticancer Activity Data

Compound NameCancer Cell LineIC50 Value (µM)Reference
Compound 24aHCT-15<10
Compound 24bA-431<5
Compound 13Multiple Cell Lines<20

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Viral Replication : By increasing levels of APOBEC3G, the compound disrupts viral replication processes.
  • Cytotoxicity in Cancer Cells : The compound may induce apoptosis in cancer cells through various pathways, including the inhibition of Bcl-2 proteins, which are crucial for cell survival .

Case Studies and Research Findings

Several studies highlight the efficacy of quinoline derivatives in clinical and laboratory settings:

  • Study on HBV Inhibition : A recent study demonstrated that a derivative similar to this compound effectively inhibited HBV in vitro and in vivo using a duck HBV model .
  • Anticancer Efficacy : Another research project reported that quinoline-based compounds exhibited significant cytotoxicity against various cancer cell lines, with some showing better efficacy than standard chemotherapy agents like doxorubicin .

Comparison with Similar Compounds

Structural Analogues

The target compound shares structural motifs with several benzamide derivatives reported in the literature. Key analogs include:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Reference
N-[(4-Methoxyphenyl)methyl]-3-[phenyl(prop-2-enyl)sulfamoyl]benzamide Sulfamoyl, allyl, 4-methoxyphenyl C24H24N2O4S 436.53
4-{[(4-Methoxyphenyl)acetyl]amino}-N-(3-methylphenyl)benzamide Acetylated 4-methoxyphenyl, 3-methylphenyl C23H22N2O3 374.43
N-{2-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]-1-benzofuran-3-yl}benzamide Piperazine, benzofuran, 4-methoxyphenyl C28H26N2O4 454.53
N-((3-Hydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)(4-methoxyphenyl)methyl)benzamide (6e) Naphthoquinone, 4-methoxyphenyl C25H19NO5 413.43
N-Hydroxy-4-phenylacetylamino-N-p-tolyl-benzamide (HPAPB) Hydroxamic acid, p-tolyl C22H20N2O3 360.41

Key Observations :

  • The target compound’s quinoline-hydroxyl group is distinct from naphthoquinone (6e, ) or piperazine () substituents in analogs.
  • Methoxyphenyl groups are common in many analogs but differ in substitution patterns (e.g., sulfamoyl in , acetyl in ).

Physicochemical Properties

Table: Comparative Physicochemical Data
Compound Name Melting Point (°C) Key Spectroscopic Data (NMR, IR) Reference
N-[(2-Hydroxy-3-quinolinyl)methyl]-3-methoxy-N-(4-methoxyphenyl)benzamide Not reported Expected IR: O-H (3200–3600 cm⁻¹), C=O (1680–1700 cm⁻¹); NMR: Quinoline-H (δ 8.5–9.5 ppm) N/A
N-((3-Hydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)(4-methoxyphenyl)methyl)benzamide (6e) 223–225 ¹H NMR (DMSO-d6): δ 8.12 (s, quinone-H), 3.82 (s, OCH3); IR: C=O (1685 cm⁻¹)
4-{[(4-Methoxyphenyl)acetyl]amino}-N-(3-methylphenyl)benzamide Not reported ¹H NMR: δ 7.6–6.8 (aromatic-H), 3.78 (s, OCH3); IR: N-H (3300 cm⁻¹), C=O (1650 cm⁻¹)
HPAPB () Not reported ¹H NMR: δ 10.2 (s, NHOH), 2.3 (s, CH3); HPLC retention: 283 nm

Key Observations :

  • The hydroxyquinoline group in the target compound may lower solubility compared to methoxy-only analogs (e.g., ).
  • Boron-containing derivatives () exhibit higher melting points (e.g., 240–242°C) due to increased rigidity .

Key Observations :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2-hydroxy-3-quinolinyl)methyl]-3-methoxy-N-(4-methoxyphenyl)benzamide
Reactant of Route 2
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N-[(2-hydroxy-3-quinolinyl)methyl]-3-methoxy-N-(4-methoxyphenyl)benzamide

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